4,4'-[(3-ethoxy-4-hydroxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
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Overview
Description
4-[(3-Ethoxy-4-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-ethoxy-4-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common method involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde under acidic conditions, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Ethoxy-4-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(3-Ethoxy-4-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[(3-ethoxy-4-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Another precursor used in the synthesis.
4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1-(4-iodophenyl)-3,5-pyrazolidinedione: A structurally similar compound with different functional groups.
Uniqueness
4-[(3-Ethoxy-4-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H28N4O4 |
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Molecular Weight |
496.6 g/mol |
IUPAC Name |
4-[(3-ethoxy-4-hydroxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C29H28N4O4/c1-4-37-24-17-20(15-16-23(24)34)27(25-18(2)30-32(28(25)35)21-11-7-5-8-12-21)26-19(3)31-33(29(26)36)22-13-9-6-10-14-22/h5-17,27,30-31,34H,4H2,1-3H3 |
InChI Key |
BNKQBHYZEXZORQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C)O |
Origin of Product |
United States |
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